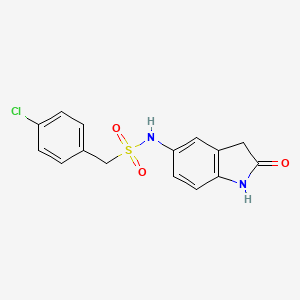![molecular formula C11H15FN2O2S B2794946 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine CAS No. 2000826-03-7](/img/structure/B2794946.png)
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine, also known as DSF or T-5224, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DSF is a pyridine derivative that has a sulfonyl group and a fluorine atom attached to it.
Applications De Recherche Scientifique
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB activity by this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.
Mécanisme D'action
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine inhibits the activity of NF-κB by binding to a specific cysteine residue in the p65 subunit of NF-κB. This binding leads to the formation of a covalent bond between this compound and the cysteine residue, which prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes. This compound has also been shown to induce the degradation of the p65 subunit of NF-κB, leading to a further reduction in NF-κB activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in preclinical studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in some assays. This compound can also be unstable in some conditions, which can affect its activity.
Orientations Futures
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has potential therapeutic applications in various diseases, and future research should focus on further exploring its efficacy and safety in clinical trials. This compound has also been shown to have synergistic effects with other anti-cancer agents, and future research should focus on identifying the optimal combination therapies for cancer treatment. This compound has also been shown to have potential applications in neurodegenerative diseases, and future research should focus on exploring its efficacy in animal models of these diseases.
Méthodes De Synthèse
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can be synthesized by reacting 2-chloro-3-fluoropyridine with 2,2-dimethyl-1-pyrrolidinylsulfonamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a purity of over 95%. This synthesis method is relatively simple and has been optimized for large-scale production.
Propriétés
IUPAC Name |
3-(2,2-dimethylpyrrolidin-1-yl)sulfonyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-11(2)6-4-8-14(11)17(15,16)9-5-3-7-13-10(9)12/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNAXQGYUUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)


![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)
